Methoxymethyl allyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(methoxymethoxy)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4-7-5-6-2/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITJIDNECMXYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435547 | |
| Record name | METHOXYMETHYL ALLYL ETHER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62322-45-6 | |
| Record name | METHOXYMETHYL ALLYL ETHER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methoxymethyl Allyl Ether
Conventional Laboratory Syntheses
Conventional laboratory syntheses of methoxymethyl allyl ether primarily rely on the principles of nucleophilic substitution, where an alkoxide reacts with an appropriate electrophile to form the desired ether linkage.
A plausible, albeit indirect, route to this compound involves the allylation of a methoxymethyl-protected species. This would typically involve a multi-step sequence where a suitable substrate is first protected with a methoxymethyl (MOM) group and then subsequently allylated.
It is important to clarify that esterification reactions lead to the formation of esters, which are characterized by a carbonyl group bonded to an oxygen atom, rather than ethers, which consist of an oxygen atom connected to two alkyl or aryl groups. The formation of an ether bond, as in this compound, is correctly termed etherification. The outline's mention of "esterification" in this context may refer to a multi-step process where an ester is an intermediate, or it may be a misnomer for etherification.
In a hypothetical multi-step sequence, a molecule containing a hydroxyl group could be esterified, and subsequent chemical transformations could lead to the formation of the ether. However, a more direct and common approach for the synthesis of this compound is the Williamson ether synthesis, which is a type of etherification.
The most direct and widely used conventional method for the synthesis of this compound is the Williamson ether synthesis. researchgate.net This reaction involves the deprotonation of allyl alcohol to form the corresponding alkoxide, which then acts as a nucleophile and attacks the electrophilic carbon of methoxymethyl chloride (MOM-Cl), displacing the chloride ion to form the ether product. acs.org
The choice of base is crucial in the Williamson ether synthesis as it is required to deprotonate the alcohol, forming the nucleophilic alkoxide. The strength and properties of the base can significantly influence the reaction rate and yield.
Sodium Hydride (NaH): Sodium hydride is a strong, non-nucleophilic base that is frequently used to deprotonate alcohols. chemicalbook.com It reacts irreversibly with the alcohol to produce the sodium alkoxide and hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium towards the formation of the alkoxide. mdpi.com The use of a strong base like NaH ensures a high concentration of the nucleophile, which can lead to a faster reaction rate.
Potassium Carbonate (K₂CO₃): Potassium carbonate is a weaker and milder base compared to sodium hydride. It is often used in polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF). While it may result in a slower reaction rate compared to stronger bases, its advantages include being less hazardous, easier to handle, and often more cost-effective. Its milder nature can also be beneficial when working with substrates that are sensitive to stronger bases.
The selection between a strong base like sodium hydride and a milder one like potassium carbonate will depend on the specific reaction conditions and the stability of the reactants.
Optimizing reaction conditions is key to achieving high yields and purity of this compound. Several parameters can be adjusted:
Solvent: The choice of solvent is critical. Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or dimethylformamide (DMF) are commonly used for reactions involving sodium hydride, as they are unreactive towards the strong base and can effectively solvate the resulting alkoxide. acs.org For reactions with potassium carbonate, polar aprotic solvents are also preferred.
Temperature: The reaction temperature can influence the rate of the reaction. Reactions with strong bases like sodium hydride are often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic deprotonation, and then warmed to room temperature or gently heated to drive the substitution reaction to completion.
Stoichiometry of Reagents: The molar ratio of the reactants can affect the outcome. Typically, a slight excess of the alkylating agent (MOM-Cl) may be used to ensure complete conversion of the alcohol. The amount of base used is generally in slight excess relative to the alcohol to ensure complete deprotonation.
Below is a representative data table illustrating how reaction conditions can be varied for the synthesis of this compound, based on general principles of the Williamson ether synthesis.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 0 to 25 | 4 | 85 |
| 2 | K₂CO₃ | DMF | 50 | 12 | 78 |
| 3 | NaH | Diethyl Ether | 0 to 35 (reflux) | 6 | 82 |
| 4 | K₂CO₃ | Acetone | 56 (reflux) | 18 | 75 |
This table is illustrative and based on typical conditions for Williamson ether synthesis. Actual yields may vary.
Reaction of Allyl Alcohol with Methoxymethyl Chloride
Advanced Synthetic Strategies
Beyond conventional methods, advanced synthetic strategies are being developed to improve the efficiency, selectivity, and environmental friendliness of ether synthesis.
One such advanced strategy is Phase-Transfer Catalysis (PTC) . This technique is particularly useful for reactions involving a water-soluble nucleophile (like an alkoxide) and an organic-soluble electrophile. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction can occur. For the synthesis of this compound, a PTC approach could involve an aqueous solution of a base (like sodium hydroxide) and allyl alcohol, and an organic solvent containing methoxymethyl chloride and the phase-transfer catalyst. This method can offer milder reaction conditions and avoid the use of strong, hazardous bases like sodium hydride. acs.org
Another area of advanced synthetic strategies involves the use of transition metal catalysis . Palladium-catalyzed reactions, for example, have been developed for the allylation of alcohols. chemicalbook.com While not as common for the synthesis of a simple ether like this compound, these methods can offer high selectivity and efficiency for more complex molecules. A palladium catalyst can activate an allylic substrate, making it more susceptible to nucleophilic attack by an alcohol.
In Situ Generation of Methoxymethylating Agents
A significant advancement in the synthesis of methoxymethyl (MOM) ethers involves the in situ generation of the methoxymethylating agent, typically chloromethyl methyl ether (MOMCl). This approach circumvents the need to handle and store the highly carcinogenic and volatile MOMCl, thereby enhancing laboratory and industrial safety.
One effective method for the in situ generation of MOMCl is the reaction between an acid chloride and dimethoxymethane (B151124) (DMM). olemiss.edu This reaction is catalyzed by a strong acid and proceeds rapidly to form MOMCl and the corresponding methyl ester of the acid chloride. The generated MOMCl can then react immediately with an alcohol, such as allyl alcohol, present in the reaction mixture to form the desired methoxymethyl ether.
The general reaction is as follows:
RCOCl + CH₂(OCH₃)₂ --(Catalyst)--> CH₃OCH₂Cl + RCOOCH₃
CH₃OCH₂Cl + CH₂=CHCH₂OH --(Base)--> CH₂=CHCH₂OCH₂OCH₃ + HCl
This method is advantageous due to its speed and the use of readily available and relatively inexpensive starting materials. olemiss.edu The reaction can be carried out using various acid chlorides, with the choice often influencing the reaction rate and conditions. olemiss.edu
| Reactant 1 | Reactant 2 | Catalyst | Product (In Situ) |
| Acetyl chloride | Dimethoxymethane | Trifluoromethanesulfonic acid | Chloromethyl methyl ether |
| Benzoyl chloride | Dimethoxymethane | Perchloric acid | Chloromethyl methyl ether |
The choice of catalyst is crucial for the efficient in situ generation of MOMCl from acid chlorides and dimethoxymethane. Strong protic acids such as trifluoromethanesulfonic acid (TfOH) and perchloric acid (HClO₄) have been shown to be highly effective catalysts for this transformation. olemiss.edu These superacids can catalyze the reaction even at low concentrations and often lead to rapid reaction times, with some reactions completing within minutes to half an hour. olemiss.edu
The use of these catalysts offers several advantages:
High Catalytic Activity: Small amounts of the catalyst are sufficient to promote the reaction efficiently.
Fast Reaction Rates: The reactions are typically much faster compared to those using weaker acid catalysts. olemiss.edu
Mild Reaction Conditions: The reactions can often be carried out at or below room temperature.
Moisture Tolerance: Unlike many other catalysts, trifluoromethanesulfonic acid is not significantly affected by small amounts of water, which simplifies the experimental setup. olemiss.edu
A patent describes a method where trifluoromethanesulfonic acid or perchloric acid is used as a catalyst for the reaction of an acid chloride with dimethoxymethane to rapidly produce MOMCl. olemiss.edu This in situ generated MOMCl can then be used directly for the methoxymethylation of hydroxyl compounds. olemiss.edu The patent highlights the fast reaction speed and simple operation as key benefits, making the process suitable for continuous flow reactors. olemiss.edu
Electrochemical Approaches to Methoxymethylation
Electrochemical methods offer a green and safe alternative for the synthesis of methoxymethyl ethers. These techniques avoid the use of hazardous reagents like MOMCl by generating the key reactive intermediates electrochemically.
Electrosynthesis aligns well with the principles of green chemistry by utilizing electricity as a "clean" reagent. This approach can reduce or eliminate the need for toxic and hazardous chemical oxidants or reductants, thereby minimizing waste generation. osha.gov Key green chemistry principles embodied in the electrochemical synthesis of methoxymethyl ethers include:
Prevention of Waste: By generating the reactive species in situ and often with high selectivity, waste is minimized.
Atom Economy: Electrochemical reactions can be designed to have high atom economy.
Safer Chemicals and Products: The avoidance of highly toxic reagents like pre-synthesized MOMCl enhances the safety of the process.
Energy Efficiency: Reactions can often be carried out at ambient temperature and pressure, reducing energy consumption.
A novel electrochemical approach for the methoxymethylation of alcohols and phenols has been developed, which is described as green, safe, cost-effective, and highly efficient. osha.gov
Williamson Ether Synthesis Applications for Protection
The Williamson ether synthesis is a classic and widely used method for forming ethers, and it is frequently employed for the introduction of protecting groups for alcohols. masterorganicchemistry.com In the context of synthesizing this compound, this method would involve the reaction of an allyl alkoxide with chloromethyl methyl ether.
The general mechanism is an Sₙ2 reaction where the alkoxide ion, a potent nucleophile, attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage.
CH₂=CHCH₂O⁻Na⁺ + CH₃OCH₂Cl → CH₂=CHCH₂OCH₂OCH₃ + NaCl
For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. masterorganicchemistry.com Since chloromethyl methyl ether is a primary alkyl halide, it is a suitable substrate for this reaction. The alkoxide is typically prepared by treating the corresponding alcohol (allyl alcohol) with a strong base, such as sodium hydride (NaH), or an alkali metal like sodium. masterorganicchemistry.com
The Williamson ether synthesis is a versatile and robust method that is applicable to a wide range of alcohols, making it a valuable tool for the synthesis of protected alcohols, including this compound. masterorganicchemistry.com
Industrial Scale Production Considerations
The industrial-scale production of this compound requires careful consideration of several factors, including process safety, economics, and scalability of the chosen synthetic route. While specific details for the large-scale manufacturing of this compound are not extensively published, general principles of ether production and the handling of related chemicals provide a framework for industrial considerations.
For industrial applications, the Williamson ether synthesis is a common and well-established method for producing ethers. researchgate.net Key considerations for scaling up this process include:
Raw Material Costs: The cost of allyl alcohol, the methoxymethylating agent (or its precursors), base, and solvent are significant economic drivers.
Reaction Conditions: Industrial processes often utilize phase-transfer catalysis to facilitate the reaction between the aqueous and organic phases, which can improve reaction rates and yields. youtube.com The choice of solvent is also critical, with considerations for cost, safety (flammability), and environmental impact.
Process Safety: Allyl compounds can be flammable and toxic. nj.gov For instance, allyl alcohol is a toxic and flammable liquid. nj.gov Dimethoxymethane is also flammable. fishersci.com Therefore, robust safety protocols are necessary to manage the risks associated with handling these materials at a large scale. This includes measures for fire and explosion prevention, as well as personnel protection from chemical exposure. Ethers are also known to form explosive peroxides upon storage, which requires careful management of inventory and testing for peroxide formation.
Waste Management: The generation of salt byproducts (e.g., NaCl in the Williamson synthesis) necessitates an effective waste disposal or recycling strategy.
Reactor Design: The choice of reactor will depend on the scale of production and the specific reaction conditions. Batch reactors are common, but for large-scale and continuous production, continuous flow reactors are increasingly being adopted. flinders.edu.au Flow reactors offer advantages in terms of better heat and mass transfer, improved safety due to smaller reaction volumes at any given time, and potentially higher yields and purity. polimi.it
The in situ generation of methoxymethylating agents is particularly attractive for industrial-scale synthesis due to the enhanced safety profile by avoiding the transport and storage of highly carcinogenic MOMCl. olemiss.edu A continuous flow process utilizing this method could be a highly efficient and safer manufacturing route. olemiss.edu
Economic feasibility studies are crucial and would involve a detailed analysis of capital expenditure (CapEx) for equipment and infrastructure, and operational expenditure (OpEx), which includes raw materials, utilities, labor, and waste disposal. olemiss.eduaiche.org The market price of this compound and its demand in various applications would ultimately determine the profitability of an industrial-scale production facility. olemiss.edu
Continuous Flow Process Development
Continuous flow chemistry represents a paradigm shift from traditional batch production, offering significant advantages in terms of reaction control, safety, and scalability. flinders.edu.au In a continuous flow system, reactants are continuously pumped through a network of tubes or microreactors where they mix and react. nih.gov This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product yields and purity. flinders.edu.au
The synthesis of ethers, such as this compound, can be adapted to a continuous flow process, often based on the principles of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction typically involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org In a potential continuous flow setup for this compound, a stream of an appropriate alkoxide (derived from allyl alcohol) and a stream of methoxymethyl chloride could be continuously mixed and heated in a reactor coil. The small reactor dimensions facilitate rapid heat transfer, allowing for the safe use of higher temperatures and pressures, which can significantly accelerate reaction rates. nih.gov
The development of such a process would involve several key stages:
Feasibility Studies: Initial experiments would be conducted on a lab-scale continuous flow reactor to establish the viability of the reaction under flow conditions. This would involve screening different solvents, bases, and temperature profiles.
Parameter Optimization: A systematic optimization of reaction parameters, including flow rates, reactant concentrations, and temperature, would be carried out to maximize the yield and throughput of this compound.
Scale-Up: Once optimized on a small scale, the process can be scaled up for industrial production. A significant advantage of flow chemistry is that scaling up can often be achieved by "numbering up"—running multiple reactors in parallel—rather than redesigning a larger reactor, which can be a complex and costly undertaking. flinders.edu.au
| Parameter | Batch Process (Typical) | Continuous Flow Process (Potential) |
| Reaction Volume | Large (Liters to m³) | Small (Microliters to Liters) |
| Heat Transfer | Inefficient | Highly Efficient |
| Safety | Risk of thermal runaway | Inherently Safer |
| Scalability | Complex | Straightforward (Numbering-up) |
| Product Quality | Variable | Consistent |
Catalyst Integration in Large-Scale Synthesis
For the large-scale synthesis of ethers, including potentially this compound, the integration of catalysts is crucial for enhancing reaction rates, improving selectivity, and promoting more environmentally friendly processes. In the context of the Williamson ether synthesis, phase-transfer catalysis (PTC) is a particularly relevant and effective technique. nih.govcrdeepjournal.org
Phase-transfer catalysts facilitate the transfer of a reactant from one phase to another where the reaction occurs. crdeepjournal.org In the synthesis of this compound, which would likely involve an aqueous phase (containing the alkoxide salt) and an organic phase (containing the methoxymethyl chloride), a phase-transfer catalyst can shuttle the alkoxide from the aqueous phase to the organic phase, enabling the reaction to proceed efficiently. crdeepjournal.orgphasetransfer.com
Common phase-transfer catalysts suitable for such applications include quaternary ammonium salts (e.g., tetrabutylammonium (B224687) bromide) and crown ethers. nih.govjetir.org The choice of catalyst can significantly impact the reaction's efficiency and cost-effectiveness on a large scale.
The integration of these catalysts into a large-scale process, particularly a continuous flow system, offers several advantages:
Increased Reaction Rates: By facilitating the interaction between reactants, catalysts can dramatically speed up the synthesis, leading to higher productivity.
Milder Reaction Conditions: Catalyzed reactions can often be carried out under less harsh conditions (e.g., lower temperatures and pressures), which saves energy and can prevent side reactions.
Improved Selectivity: Catalysts can help to minimize the formation of byproducts, leading to a purer product and simplifying downstream purification processes.
Immobilization for Continuous Use: For continuous flow processes, catalysts can be immobilized on a solid support and packed into a column. The reaction mixture then flows through the column, interacting with the catalyst. This approach allows for easy separation of the catalyst from the product stream and enables the catalyst to be reused for extended periods, reducing costs and waste.
| Catalyst Type | Example | Role in Ether Synthesis |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide | Transfers alkoxide anion from aqueous to organic phase to react with alkyl halide. |
| Crown Ethers | 18-Crown-6 | Complex with alkali metal cations, increasing the reactivity of the alkoxide anion. |
| Immobilized Catalysts | Polymer-supported phosphonium salts | Allows for use in packed-bed reactors for continuous processing and easy catalyst recovery. |
Reactivity and Reaction Pathways of Methoxymethyl Allyl Ether
Transformation Reactions
The dual functionality of methoxymethyl allyl ether allows for selective transformations at either the allyl group or the methoxymethyl ether moiety, depending on the reaction conditions and reagents employed.
The presence of a carbon-carbon double bond in the allyl group makes this part of the molecule susceptible to a variety of oxidative transformations, leading to the formation of carbonyl and carboxyl derivatives.
One of the most common methods for the oxidative cleavage of an alkene is ozonolysis. The reaction of this compound with ozone, followed by an appropriate work-up, can yield different carbonyl-containing products. A reductive work-up, typically using dimethyl sulfide (B99878) or zinc, would cleave the double bond to yield methoxymethyl glycoaldehyde and formaldehyde (B43269). An oxidative work-up, on the other hand, using hydrogen peroxide, would further oxidize the aldehyde intermediates to their corresponding carboxylic acids, namely methoxymethoxyacetic acid and formic acid (which would likely decompose to carbon dioxide and water).
The reaction of O3 with allyl alcohol has been found to lead to the formation of formaldehyde and glycolaldehyde (B1209225) as the main products. rsc.orgresearchgate.net
Table 1: Products of Ozonolysis of this compound
| Work-up Condition | Products |
| Reductive (e.g., (CH₃)₂S) | Methoxymethyl glycoaldehyde, Formaldehyde |
| Oxidative (e.g., H₂O₂) | Methoxymethoxyacetic acid, Carbon dioxide |
This table represents the expected products based on the established reactivity of alkenes to ozonolysis.
The unsaturated allyl group and the ether linkages in this compound can undergo reduction under various conditions, leading to the formation of saturated hydrocarbons and alcohols.
Catalytic hydrogenation is a widely used method for the reduction of carbon-carbon double bonds. In the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), and a source of hydrogen gas, the allyl group of this compound can be selectively reduced to a propyl group, yielding methoxymethyl propyl ether. This transformation typically proceeds under mild conditions and is highly efficient. rsc.orgmdpi.com
The ether linkages, while generally more robust, can also be cleaved under reductive conditions. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can cleave the ether bond, although this often requires more forcing conditions. In the case of this compound, reduction with a strong hydride reagent could potentially lead to the formation of propanol (B110389) and methanol (B129727).
Table 2: Reduction Products of this compound
| Reagent/Condition | Major Product(s) |
| H₂, Pd/C | Methoxymethyl propyl ether |
| LiAlH₄ (forcing conditions) | Propanol, Methanol |
This table outlines the probable products from the reduction of this compound based on the known reactivity of similar compounds.
The methoxymethyl (MOM) group is a well-established protecting group for alcohols and can be removed under specific conditions, which constitutes a substitution reaction. nih.gov Furthermore, the entire methoxymethyl ether can be displaced in certain cross-coupling reactions.
A plausible mechanism for the nickel-catalyzed cross-coupling reaction of allylic ethers with Grignard reagents involves the initial formation of an anionic nickel(0) species. nih.gov This active catalyst then reacts with the allylic ether to form a π-allyl nickel intermediate. nih.gov Subsequent transmetalation with the Grignard reagent and reductive elimination affords the final cross-coupled product and regenerates the nickel catalyst. nih.gov
The reaction of allylic ethers with aryl Grignard reagents, catalyzed by a nickel pincer complex, can afford allylbenzene (B44316) derivatives in high yields. nih.gov The reaction of a substituted cinnamyl ether proceeds regioselectively to give the linear product. nih.gov In contrast, α- and γ-alkyl substituted allylic ethers can yield a mixture of linear and branched products, suggesting the reaction proceeds through a π-allyl nickel intermediate. nih.gov
Table 3: Potential Substitution Reactions of this compound
| Reagent | Product | Reaction Type |
| Acid (e.g., HCl) | Allyl alcohol, Formaldehyde, Methanol | Deprotection (Cleavage) |
| Aryl Grignard (e.g., PhMgBr), Ni catalyst | Allylbenzene | Cross-coupling |
This table provides examples of substitution reactions based on the known chemistry of MOM ethers and allylic ethers.
Reduction Reactions
Mechanistic Investigations of Reactivity
The diverse reactivity of this compound can be understood through the examination of the underlying reaction mechanisms.
The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, cyclic transition state. wikipedia.orglibretexts.orglibretexts.org This nih.govnih.gov-sigmatropic rearrangement is typically intramolecular, a fact that has been confirmed by crossover experiments. wikipedia.org The reaction kinetics are first-order, and polar solvents have been observed to accelerate the reaction rate. wikipedia.org
For allyl vinyl ethers, the Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that leads to a γ,δ-unsaturated carbonyl compound. byjus.com The reaction is driven by the formation of a thermodynamically stable carbonyl group. wikipedia.org While this compound itself does not have the vinyl ether structure required for a classical Claisen rearrangement, understanding this mechanism is crucial for predicting the behavior of structurally related compounds.
The mechanism of the nickel-catalyzed cross-coupling of allylic ethers with Grignard reagents is thought to proceed through a catalytic cycle involving a π-allyl nickel intermediate. nih.gov The reaction is initiated by the reduction of the Ni(II) catalyst to a Ni(0) species by the Grignard reagent. nih.gov This is followed by the oxidative addition of the allylic ether to the Ni(0) center, forming a π-allyl Ni(II) complex. Transmetalation with the Grignard reagent and subsequent reductive elimination yields the final product and regenerates the active catalyst. nih.govmasterorganicchemistry.combyjus.comleah4sci.com
Hydrogen Abstraction Reaction (HAT) Dynamics
The reactivity of allyl ethers, including this compound, is significantly influenced by the dynamics of hydrogen abstraction from the α-methylene group adjacent to the ether oxygen and the double bond. This process is a crucial initial step in many radical-mediated reactions, such as polymerization. frontiersin.orgresearchgate.netnih.gov The abstraction of an allylic hydrogen atom by a radical species (initiator) results in the formation of a primary allyl radical, which can then propagate further reactions. frontiersin.orgnih.gov Theoretical and experimental studies have shown that allyl ether systems are generally more reactive in hydrogen abstraction reactions (HAT) compared to other allyl monomer systems. frontiersin.orgnih.govdoaj.org This heightened reactivity is attributed to factors including electron density and the energetic favorability of the abstraction process. frontiersin.org
The ease of a hydrogen abstraction reaction is fundamentally linked to the bond dissociation energy (BDE) of the C-H bond being cleaved. frontiersin.org The BDE is defined as the standard enthalpy change required to break a bond homolytically, forming two radical fragments. wikipedia.org A lower BDE for a specific C-H bond indicates a weaker bond, making it more susceptible to abstraction by a radical.
In the context of this compound, the most reactive hydrogens are those on the methylene (B1212753) group positioned between the ether oxygen and the vinyl group (the allylic position). Quantum chemistry studies have demonstrated that allyl ether monomers possess a lower C-H BDE at this allylic position compared to analogous allyl systems (e.g., those with ester or alkyl backbones). frontiersin.org This lower BDE is a key contributor to the enhanced reactivity of allyl ethers in HAT processes, as less energy is required to form the initial allyl radical. frontiersin.org
Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. For HAT, a lower Ea corresponds to a faster reaction rate. Computational studies using quantum chemistry have quantified the activation energies for hydrogen abstraction from various allyl-type monomers. These studies confirm that allyl ethers exhibit lower activation barriers for HAT compared to other allyl monomers. frontiersin.org
| Allyl Monomer Type | Activation Energy (Ea) Range (kcal/mol) |
|---|---|
| Allyl Ether | 10.47–12.84 |
| Other Allyl Monomers (Ester, Alkyl) | 12.27–14.06 |
The thermodynamic favorability of a reaction is assessed by its change in Gibbs free energy (ΔrG). A negative ΔrG indicates a spontaneous, or thermodynamically favorable, reaction. For the hydrogen abstraction from allyl ethers, calculations consistently show a negative ΔrG, confirming that the process is thermodynamically driven. researchgate.net
In a comparative study between HAT and a competing free-radical addition (FRA) pathway for an allyl ether reacting with a benzoyl radical, the ΔrG for HAT was found to be -12.22 kcal·mol⁻¹. researchgate.net This was significantly more negative than the ΔrG for the FRA pathway (-1.31 kcal·mol⁻¹), providing a strong thermodynamic driving force for the HAT mechanism to predominate. researchgate.net This favorability ensures that the initial step of radical formation via hydrogen abstraction is efficient, setting the stage for subsequent reaction steps. researchgate.net
Isomerization Processes of Allyl Ethers
Allyl ethers, including this compound, can undergo isomerization where the terminal double bond (allyl group) migrates to an internal position, forming the corresponding propenyl ether. This transformation is of significant synthetic utility as it converts a stable allyl ether into a more reactive enol ether functionality. acs.orgorganic-chemistry.org The isomerization is not typically spontaneous and requires the use of a catalyst. The choice of catalyst is critical as it profoundly influences the reaction efficiency and, crucially, the stereochemical outcome. acs.orgrsc.org
A variety of catalytic systems have been developed to promote the isomerization of allyl ethers. These can be broadly categorized into base-catalyzed and transition-metal-catalyzed methods. acs.org
Base Catalysts: Strong bases are effective in promoting the isomerization. Lithium diisopropylamide (LDA) has been shown to efficiently and quantitatively convert allylic ethers into propenyl ethers in THF at room temperature. acs.orgorganic-chemistry.org Other bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can also catalyze the isomerization of allylic ethers stereospecifically. acs.org
Transition-Metal Catalysts: Complexes of various transition metals are widely used and are often highly efficient and selective.
Iridium Complexes: Cationic iridium complexes, such as [Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆, are powerful catalysts for this transformation, providing high yields of the isomerized product. rsc.org
Cobalt Complexes: A cobalt(II)(salen) complex, used in conjunction with an oxidant, has been developed for the oxidative isomerization of allyl ethers. acs.orgorganic-chemistry.org
Ruthenium and Nickel Complexes: Ruthenium and nickel catalysts have also been reported to effectively catalyze the isomerization of allyl ethers to vinyl ethers. acs.orgresearchgate.net
Transition-Metal-Free Catalysts: Boron-based catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been employed for the E-selective isomerization of alkenes, including allyl derivatives. nih.gov
The isomerization of an allyl ether to a propenyl ether creates a new double bond that can exist as one of two geometric isomers: E (trans) or Z (cis). The catalyst employed exerts strong control over which isomer is formed preferentially.
Z-Selectivity: Certain catalysts guide the reaction to form the thermodynamically less stable Z-isomer with high selectivity. Lithium diisopropylamide (LDA) is notable for producing (Z)-propenyl ethers with very high stereoselectivity. acs.orgorganic-chemistry.org Similarly, the oxidative isomerization process catalyzed by a cobalt(II)(salen) complex provides excellent yields of Z-enol ethers, often with Z/E ratios greater than 99:1. acs.orgorganic-chemistry.org
E-Selectivity: Conversely, many transition-metal catalysts favor the formation of the more thermodynamically stable E-isomer. Cationic iridium complexes are highly stereoselective for producing trans-propenyl ethers, with selectivity often exceeding 97%. rsc.org The transition-metal-free catalyst B(C₆F₅)₃ is also highly selective for the E-isomer in alkene isomerization reactions. nih.gov
This catalyst-dependent control over stereochemistry is a powerful tool in organic synthesis, allowing for the targeted preparation of either the E or Z isomer of the resulting propenyl ether.
| Catalyst | Predominant Isomer | Reference |
|---|---|---|
| Lithium diisopropylamide (LDA) | Z (cis) | acs.orgorganic-chemistry.org |
| Cobalt(II)(salen) complex | Z (cis) | acs.orgorganic-chemistry.org |
| Cationic Iridium Complex | E (trans) | rsc.org |
| B(C₆F₅)₃ | E (trans) | nih.gov |
Reactions with Methoxymethyl Cations in Gas Phase
The gas-phase reactions of this compound with methoxymethyl cations (CH₃OCH₂⁺) have been investigated using ion cyclotron resonance spectrometry. These studies provide insights into the intrinsic reactivity of these species in the absence of solvent effects. The primary reaction pathways observed involve the elimination of neutral molecules, predominantly methanol (CH₃OH).
The proposed mechanism for these reactions involves the initial attack of the methoxymethyl cation at the terminal carbon of the allyl group of the this compound molecule. This electrophilic attack leads to the formation of a transient intermediate. Subsequent hydride and/or proton transfers within this complex precede the elimination of a neutral molecule, leading to the observed product ions.
Isotopic labeling studies have been instrumental in elucidating these pathways. For instance, when deuterium-labeled methoxymethyl cations are used, the distribution of the label in the products and eliminated neutrals helps to map the rearrangement processes. These experiments have shown that the oxygen atom eliminated as part of the neutral methanol molecule originates predominantly from the reactant cation.
A summary of the primary gas-phase reaction between this compound and the methoxymethyl cation is presented below:
Table 1: Dominant Reaction Pathway in the Gas-Phase Reaction of this compound with Methoxymethyl Cation
| Reactants | Major Neutral Product |
| This compound + Methoxymethyl cation | Methanol |
This reaction highlights the electrophilic nature of the methoxymethyl cation and the nucleophilic character of the allyl ether's double bond in a solvent-free environment.
Electrochemical Reaction Mechanisms
The electrochemical reactions of allyl ethers, including this compound, offer pathways for various functionalizations. While specific studies on this compound are not extensively detailed in the literature, the general principles of electrochemical reactions of allyl ethers can be applied to understand its behavior. Anodic oxidation is a key process in these reactions.
Vicinal Difunctionalization of Alkenes
Vicinal difunctionalization of the alkene moiety in this compound is a plausible electrochemical transformation. This type of reaction involves the addition of two functional groups to the adjacent carbon atoms of the double bond. The mechanism for such a transformation would likely proceed through the initial oxidation of the alkene at the anode.
A proposed general mechanism for the electrochemical vicinal difunctionalization of an alkene like that in this compound involves the following steps:
Initial Oxidation: The process begins with the one-electron oxidation of the double bond of the allyl ether at the anode surface. This generates a radical cation intermediate.
Nucleophilic Attack: A nucleophile present in the reaction medium then attacks one of the carbons of the former double bond in the radical cation. This results in the formation of a new carbon-nucleophile bond and leaves a radical at the adjacent carbon.
Further Oxidation and Nucleophilic Attack: The radical intermediate can then be further oxidized at the anode to a carbocation. A second nucleophile (which can be the same as or different from the first) then attacks this carbocation, leading to the final vicinally difunctionalized product.
Alternatively, the radical intermediate could react with another radical species in the medium. The specific functional groups introduced depend on the solvent and supporting electrolyte used in the electrochemical cell.
Intramolecular Reactions
Intramolecular reactions of this compound can lead to the formation of cyclic structures, which are valuable skeletons in organic synthesis. These reactions take advantage of the proximity of the reactive centers within the same molecule.
Intramolecular Hydrosilylation Studies
Intramolecular hydrosilylation of olefinic alcohols and their derivatives is a powerful method for the stereoselective synthesis of cyclic silyl (B83357) ethers, which can then be converted to polyoxygenated compounds. While direct studies on this compound are limited, the principles derived from studies on similar allyl alcohols and ethers can be applied. This reaction typically involves the use of a hydrosilane and a transition metal catalyst, such as a rhodium complex.
Stereoselectivity in Cyclization Reactions
The stereoselectivity of the intramolecular hydrosilylation of allyl ethers is a key feature of this reaction. The formation of five- or six-membered rings is common, and the stereochemical outcome is often dictated by the geometry of the transition state during the cyclization step. The catalyst, the silane, and the substrate's stereochemistry all play crucial roles in determining the final product's stereochemistry.
For a substrate like this compound, intramolecular hydrosilylation would likely proceed to form a five-membered ring. The stereochemistry at the newly formed stereocenters is influenced by the minimization of steric interactions in the transition state.
Formation of Polyoxygenated Skeletons
For this compound, this two-step sequence would result in a polyoxygenated acyclic product. The stereochemistry of the resulting diol is controlled by the stereoselectivity of the initial cyclization reaction.
Strategic Applications in Organic Synthesis
Methoxymethyl Allyl Ether as a Protecting Group
The concept of a protecting group is fundamental to modern organic synthesis, enabling chemists to selectively mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The this compound moiety, by combining the features of a MOM ether and an allyl ether, presents a unique set of properties that could be advantageous in multistep synthetic sequences.
Protection of Hydroxyl and Amine Functional Groups
In principle, this compound could be used to protect hydroxyl and amine functionalities. The introduction of this group would likely proceed via reaction of the alcohol or amine with a suitable electrophilic reagent, though specific, documented procedures for introducing the entire "methoxymethyl allyl" group in one step are not prevalent in the literature. More commonly, the MOM and allyl groups are utilized as separate protecting groups.
The stability of a protecting group under a range of reaction conditions is a critical factor in its utility. Based on the known properties of its components, a this compound protected functional group would be expected to exhibit the following stability profile:
Basic Conditions: Both MOM ethers and allyl ethers are known to be stable under a wide range of basic conditions. organic-chemistry.org Therefore, a functional group protected as a this compound would be anticipated to be robust in the presence of common bases such as alkali metal hydroxides, carbonates, and amines.
Nucleophilic Conditions: This combined protecting group is also expected to be stable towards many nucleophiles. Ethers, in general, are resistant to attack by nucleophiles unless activated. spcmc.ac.in
The following table summarizes the expected stability of the this compound protecting group under various basic and nucleophilic conditions, extrapolated from the known stabilities of MOM and allyl ethers.
| Reagent/Condition | Expected Stability of this compound Protected Group |
| Aqueous NaOH | Stable |
| Potassium tert-butoxide | Stable |
| Grignard Reagents (RMgX) | Stable |
| Organolithium Reagents (RLi) | Stable |
| Lithium Aluminum Hydride (LiAlH₄) | Stable |
| Sodium Borohydride (NaBH₄) | Stable |
The utility of a protecting group is often demonstrated in its ability to be selectively introduced and removed in the presence of other functional groups. While specific examples of selective protection using this compound are not widely reported, the distinct nature of its two constituent parts could, in theory, allow for orthogonal deprotection strategies. For instance, if other protecting groups sensitive to the conditions used to cleave either the MOM or the allyl portion are present in the molecule, selective removal could be achieved.
Deprotection Methodologies
The removal of a protecting group, or deprotection, is a crucial step in any synthetic sequence. The this compound group offers two potential points of cleavage: the acetal (B89532) linkage of the MOM group and the allylic ether bond.
The methoxymethyl (MOM) ether component is an acetal and is therefore susceptible to cleavage under acidic conditions. uchicago.edu This is a common method for the deprotection of MOM ethers. The mechanism involves protonation of the ether oxygen followed by cleavage to reveal the original hydroxyl or amine group. A variety of acidic conditions can be employed, ranging from dilute mineral acids to Lewis acids.
| Reagent/Condition | Description |
| Dilute HCl or H₂SO₄ in an organic solvent/water | A standard and effective method for the cleavage of MOM ethers. |
| p-Toluenesulfonic acid (TsOH) in methanol (B129727) | A milder acidic condition that can be used when other acid-sensitive groups are present. |
| Lewis Acids (e.g., MgBr₂, TiCl₄) | Can offer chemoselectivity in the cleavage of MOM ethers in the presence of other acid-labile groups. |
The allyl ether component of the protecting group can be cleaved under neutral or mildly basic conditions using transition metal catalysis, most commonly with palladium(0) complexes. organic-chemistry.orgharvard.edu This method is particularly valuable as it is orthogonal to the acid-labile MOM group. The mechanism typically involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophile to release the free alcohol or amine.
| Catalyst System | Nucleophile/Scavenger | Description |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Various nucleophiles | This is a widely used catalyst for the deallylation of ethers. The choice of nucleophile (e.g., morpholine, dimedone, sodium borohydride) can influence the reaction rate and selectivity. organic-chemistry.org |
| Palladium(II) chloride / Sodium borohydride | Hydride (from NaBH₄) | An alternative palladium-based system where Pd(II) is reduced in situ to Pd(0). |
| Wilkinson's Catalyst [RhCl(PPh₃)₃] | N/A | While less common than palladium, rhodium catalysts can also effect the isomerization of the allyl group to a vinyl ether, which is then readily hydrolyzed under mild acidic conditions. This represents a two-step deprotection strategy. |
Alternative Reagents for Cleavage
A variety of reagents beyond standard Brønsted acids can effectively cleave MOM ethers. These alternatives operate under Lewis acidic, oxidative, or reductive conditions, providing chemists with a broad spectrum of options for this crucial transformation.
| Reagent System | Type | Description |
| NBS/H₂O | Oxidative | N-Bromosuccinimide (NBS) in water can be used for the oxidative deprotection of acetal-type protecting groups, similar to MOM ethers researchgate.net. The reaction proceeds under aqueous conditions. |
| PPTS | Mild Acid | Pyridinium p-toluenesulfonate (PPTS) is a mild acidic catalyst that is particularly effective for cleaving MOM ethers of allylic and benzylic alcohols in solvents like 2-butanone or t-butyl alcohol thieme-connect.de. |
| ZrCl₄ | Lewis Acid | Zirconium(IV) chloride serves as an efficient Lewis acid catalyst for the deprotection of MOM ethers. The reaction is typically carried out using a stoichiometric amount (50 mol %) of ZrCl₄ in isopropanol at reflux organic-chemistry.org. |
| Ce(IV) Salts | Lewis Acid / Oxidant | Cerium(IV) salts, such as cerium(IV) sulfate, are effective for the catalytic and highly chemoselective deprotection of MOM ethers researchgate.net. |
| SmI₂/H₂O/Amine | Reductive | Samarium(II) iodide, in combination with water and an amine, provides a method for the selective cleavage of unsubstituted allyl ethers, which is relevant to the allyl component of the parent molecule adichemistry.comnih.gov. This system operates under reductive conditions. |
| DIBAL/NiCl₂(dppp) | Reductive / Lewis Acid | Diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent capable of cleaving acetals thieme-connect.de. The combination with a nickel catalyst like NiCl₂(dppp) is typically associated with cross-coupling reactions, but can be employed in specific reductive cleavage scenarios. |
Chemoselective Deprotection Strategies
In the synthesis of polyfunctional molecules, it is often necessary to deprotect one hydroxyl group while leaving others masked. Chemoselective deprotection of a MOM ether in the presence of other protecting groups is a critical challenge that can be addressed by carefully selecting the cleavage method. The subtle differences in the reactivity of various protecting groups allow for this selectivity.
For instance, a significant difference in reactivity exists between aromatic and aliphatic MOM ethers. Treatment with a trialkylsilyl triflate (like TMSOTf) and 2,2′-bipyridyl can selectively transform an aromatic MOM ether into a silyl (B83357) ether, which is then hydrolyzed. Under the same conditions, an aliphatic MOM ether remains intact until water is added, allowing for differentiation between the two types within the same molecule rsc.org.
Furthermore, MOM ethers can be selectively removed while other common protecting groups remain. The use of p-toluenesulfonic acid (pTSA) under solvent-free conditions has been shown to deprotect MOM ethers with high selectivity in the presence of methoxyl, benzyl, ester, amide, and allyl groups. Similarly, reagents like zinc(II) trifluoromethanesulfonate (B1224126) can achieve selective deprotection researchgate.net. The stability of MOM ethers in strongly basic to weakly acidic conditions allows for the manipulation of base-labile or other sensitive groups without premature cleavage of the MOM group rsc.org.
| Strategy | Reagent System | Selectivity Achieved |
| Aromatic vs. Aliphatic MOM | TMSOTf / 2,2'-bipyridyl | Aromatic MOM ethers are converted to silyl ethers, while aliphatic MOM ethers are cleaved only after hydrolysis, allowing for selective deprotection rsc.org. |
| MOM vs. Other Ethers/Esters | pTSA (solvent-free) | Cleaves MOM ethers while leaving methoxyl, benzyl, ester, amide, and allyl groups unaffected. |
| MOM vs. Silyl Ethers | HCl/HFIP | A p-methoxybenzyl (PMB) ether can be selectively cleaved in the presence of a more robust tert-butyldiphenylsilyl (TBDPS) ether, illustrating the tunable selectivity among different ether protecting groups. |
This compound as a Building Block
Beyond its role as a protected alcohol, this compound can be viewed as a bifunctional building block. It contains a protected hydroxyl group (MOM ether) and a reactive alkene (allyl group). This duality allows it to be incorporated into a growing molecule, with each functional group available for distinct, sequential transformations.
Construction of Complex Molecular Architectures
The allyl group of this compound can participate in a wide range of carbon-carbon bond-forming reactions. For instance, allylation reactions, such as the Hosomi-Sakurai reaction, utilize allylic reagents to create homoallylic alcohols, which are valuable intermediates in the synthesis of complex natural products. The propylene unit created in such reactions is a versatile handle for further synthetic manipulations. The MOM-protected alcohol, meanwhile, can be carried through several synthetic steps before being deprotected to reveal a hydroxyl group for subsequent reactions, such as esterification or glycosylation. This strategy enables the stepwise and controlled construction of intricate molecular frameworks.
Synthesis of Biologically Active Molecules
The utility of small, functionalized building blocks is paramount in the synthesis of biologically active molecules. The structural motifs found in this compound are relevant to the assembly of natural products and pharmaceuticals. The formation of homoallylic alcohols from allylic reagents is a key step in the total synthesis of numerous biologically active compounds.
By incorporating this compound into a synthetic route, chemists can introduce an allyl group that can be later transformed (e.g., via ozonolysis, epoxidation, or hydroboration) to install different functionalities. Simultaneously, the MOM-protected hydroxyl can be revealed at a later stage to complete the synthesis of the target molecule. This strategic use of a bifunctional building block allows for the efficient and convergent assembly of complex structures that often exhibit significant biological activity.
Polymer Chemistry Applications
Allyl ethers, including this compound, are valuable components in polymer science due to the reactivity of the allyl group. They can be incorporated into polymer chains as monomers or used as cross-linking agents to tailor the final properties of the material.
Precursors for Advanced Cured Resins (e.g., Low Dielectric Materials)
In the field of electronics, there is a high demand for materials with low dielectric constants (low-k) to reduce signal delay and power consumption in integrated circuits. google.com Allyl ether-based resins are promising precursors for such materials. google.com The polymerization or curing of these resins can lead to networks with desirable dielectric properties. google.comnih.gov For instance, (meth)allyl ether resins can be polymerized or epoxidized to create cured products with excellent low dielectric characteristics and toughness, making them suitable for advanced electronic and electrical material applications. google.com The molecular structure of the resin and the curing agent play a crucial role in determining the final dielectric and thermal properties of the material. nih.govresearchgate.net
| Property | Benefit in Cured Resins |
| Low Polarity | Contributes to a lower dielectric constant (Dk) and dissipation factor (Df). shikoku.co.jp |
| Cross-linking ability | Enhances thermal stability and mechanical strength. researchgate.net |
| Network Structure | Can be designed to create free volume, further reducing the dielectric constant. |
Stereoselective Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds with control over the three-dimensional arrangement of atoms is a central goal in organic synthesis. This compound can participate in reactions where the stereochemical outcome is precisely controlled.
Allylation of Carbonyl Compounds
The allylation of carbonyl compounds, such as aldehydes and ketones, is a powerful method for forming carbon-carbon bonds and creating a new stereocenter. wikipedia.orgorganic-chemistry.org This reaction typically involves the addition of an allyl nucleophile to the electrophilic carbonyl carbon, resulting in the formation of a homoallylic alcohol. wikipedia.orgarkat-usa.org The stereochemistry of the newly formed hydroxyl-bearing carbon can often be influenced by the choice of reagents and reaction conditions. wikipedia.org
Table of Representative Carbonyl Allylation Products
| Carbonyl Compound | Allylating Agent | Product (Homoallylic Alcohol) |
|---|---|---|
| Aldehyde (R-CHO) | Allyl Nucleophile | R-CH(OH)-CH₂CH=CH₂ |
Diastereoselective Control in Synthesis
Diastereoselective control refers to the ability to favor the formation of one diastereomer over others in a chemical reaction. In the context of allylation, the stereochemistry of the starting materials or the catalyst can influence the stereochemical outcome. acs.orgthieme.de For instance, intramolecular allylation reactions of specifically designed substrates can proceed with a high degree of diastereoselectivity. acs.org The reaction may proceed through a cyclic transition state where the substituents arrange themselves in a preferred orientation to minimize steric hindrance, thus dictating the stereochemistry of the product. acs.org The choice of Lewis acid or catalyst can also exert significant control over the diastereoselectivity of the reaction, sometimes allowing for access to different stereoisomeric products by simply changing the catalyst. nih.govrsc.org
Synthesis of Ether Lipids
The synthesis of complex bioactive molecules such as ether lipids often necessitates a strategic approach involving the use of protecting groups to temporarily mask reactive functional groups. Ether lipids are a class of lipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, distinguishing them from the more common ester-linked glycerolipids. This structural feature is central to their biological functions, which include roles in cell membrane structure and signaling pathways.
In the multi-step synthesis of ether lipids, protecting groups are crucial for preventing unwanted side reactions at the hydroxyl groups of the glycerol scaffold while other chemical modifications are being performed. The methoxymethyl (MOM) ether is a well-established protecting group for alcohols in organic synthesis due to its favorable properties. adichemistry.comwikipedia.org A MOM ether can be introduced by reacting an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org
The stability of the MOM group is a key factor in its utility. It is generally stable under a range of conditions, including those that are basic or involve various oxidizing and reducing agents, making it compatible with many synthetic transformations required for elaborating the ether lipid structure. adichemistry.com However, the MOM group is sensitive to acidic conditions, which allows for its selective removal when desired. adichemistry.comwikipedia.org This acid-labile nature facilitates a straightforward deprotection step, typically using a mild acid, to reveal the free hydroxyl group at the appropriate stage of the synthesis.
While the direct application of "this compound" as a single reagent in documented ether lipid syntheses is not prominent, the underlying chemistry of the methoxymethyl ether as a protective moiety is highly relevant. A synthetic strategy for an ether lipid could involve the protection of a glycerol hydroxyl group as a MOM ether. This would allow for selective alkylation at another position of the glycerol backbone to form the characteristic ether linkage, followed by further modifications and eventual deprotection of the MOM group to yield the final ether lipid product.
Table 1: Properties of the Methoxymethyl (MOM) Protecting Group
| Property | Description |
| Formation Reagents | Chloromethyl methyl ether (MOMCl) with a base (e.g., DIPEA), or dimethoxymethane (B151124) with an acid catalyst. adichemistry.comwikipedia.org |
| Stability | Stable in neutral to basic conditions (pH 4-12), and resistant to many oxidizing and reducing agents. adichemistry.com |
| Lability | Cleaved under acidic conditions (acid hydrolysis). adichemistry.comwikipedia.org |
| Application | Protection of hydroxyl groups during multi-step organic synthesis. adichemistry.com |
Prodrug Development Applications
The development of prodrugs is a critical strategy in medicinal chemistry to overcome undesirable properties of pharmacologically active compounds, such as poor solubility, limited bioavailability, or chemical instability. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient. The methoxymethyl ether motif is a component of certain prodrug strategies, particularly in the form of alkyloxycarbonyloxymethyl (AOCOM) ethers. nih.govresearchgate.net
AOCOM prodrugs are designed to improve the physicochemical properties of parent drugs containing hydroxyl or phenolic functional groups. nih.govresearchgate.net This approach involves masking the polar hydroxyl group with a less polar AOCOM group, which can enhance the drug's lipid solubility and potentially its ability to permeate biological membranes. Once absorbed, the prodrug is designed to be cleaved, often by enzymes, to release the active parent drug.
Research into soft alkyl ether prodrugs of acetaminophen, a common analgesic and antipyretic, has explored the use of AOCOM-type structures. nih.gov These prodrugs were synthesized to enhance the transdermal delivery of acetaminophen. By modifying the parent drug with an AOCOM promoiety, researchers aimed to increase its lipophilicity and, consequently, its flux across the skin. nih.gov
A more recent development in this area is the use of aminoalkoxycarbonyloxymethyl (amino AOCOM) ether prodrugs. uga.edu This advanced approach has been successfully applied to antimalarial 4(1H)-quinolones, compounds with potent activity but poor aqueous solubility that hindered their clinical development. uga.edu The amino AOCOM ether prodrugs of these quinolones demonstrated significantly improved aqueous solubility and oral bioavailability. A key feature of this particular prodrug design is a pH-triggered release mechanism, which allows the active drug to be released without relying on enzymatic biotransformation. uga.edu In a rodent malaria model, an amino AOCOM ether prodrug of a 3-aryl-4(1H)-quinolone preclinical candidate resulted in a single-dose cure at a low oral dose, highlighting the potential of this strategy to rescue promising drug candidates. uga.edu
Table 2: Examples of Methoxymethyl Ether-Related Prodrug Strategies
| Prodrug Type | Parent Drug Class | Goal of Prodrug Strategy | Release Mechanism | Reference |
| Alkyloxycarbonyloxymethyl (AOCOM) | Phenols (e.g., Acetaminophen) | Enhance transdermal delivery | Enzymatic cleavage | nih.govresearchgate.net |
| Aminoalkoxycarbonyloxymethyl (amino AOCOM) | Antimalarial 4(1H)-quinolones | Improve aqueous solubility and oral bioavailability | pH-triggered intramolecular cyclization-elimination | uga.edu |
Catalysis and Reaction Engineering
Transition Metal-Catalyzed Transformations
The carbon-carbon double bond and the allylic C-O bond in methoxymethyl allyl ether are key sites for activation by transition metal catalysts. This activation facilitates a range of transformations, including substitution, isomerization, and coupling reactions, often with high levels of selectivity.
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. The most prominent palladium-catalyzed reaction involving allyl ethers is the Tsuji-Trost reaction, or allylic alkylation. nih.govacs.orgwikipedia.org In this process, a Pd(0) catalyst coordinates to the double bond of the allyl group, leading to oxidative addition and the formation of a π-allylpalladium complex. acs.org This complex is then susceptible to nucleophilic attack, resulting in the formation of a new bond.
The reaction's versatility allows for a wide range of nucleophiles, including stabilized carbanions like malonates, enamines, and enolates. mdpi.com The regioselectivity of the nucleophilic attack is often directed to the less sterically hindered terminus of the allyl group. acs.org While specific studies detailing the Tsuji-Trost reaction with this compound as the substrate are not extensively documented in the literature, the general principles apply. The methoxymethyl group is expected to be stable under the typically neutral to mildly basic conditions of this reaction. In a related context, X-ray crystal structure analysis of a palladium complex with a chiral hydrazone ligand has shown that the palladium atom can coordinate to the oxygen atom of a methoxymethyl moiety, which could influence the stereochemical outcome of allylic alkylation reactions. acs.org
Table 1: Representative Palladium-Catalyzed Allylic Alkylation of Allylic Esters with Malonates
| Allylic Ester Substrate | Nucleophile | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) |
| 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | (S)-tol-BINAP | High | High |
| Racemic trifluoromethyl-substituted allylic benzoate | Malonate anion | (S)-tol-BINAP | High | High |
Note: This table presents data for analogous palladium-catalyzed allylic alkylations to illustrate the general transformation, as specific data for this compound was not available in the searched literature. Data sourced from studies on related substrates. nih.gov
Rhodium catalysts are highly effective for the hydroformylation of olefins, an industrial process that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. researchgate.net When applied to an unsymmetrical alkene like this compound, hydroformylation can lead to two regioisomeric aldehydes: the linear (n) and the branched (iso) product. The regioselectivity (n/iso ratio) is a critical aspect of this reaction and can be controlled by the choice of rhodium precursor and, most importantly, the phosphine (B1218219) or phosphite (B83602) ligands employed. researchgate.net
For example, rhodium-catalyzed hydroformylation of terminal alkenes using catalysts like RhH(CO)(PPh₃)₃ can proceed under mild conditions. beilstein-journals.org The use of bidentate phosphine ligands with specific bite angles can significantly influence the selectivity towards either the linear or branched aldehyde. While detailed experimental data on the hydroformylation of this compound is limited in the surveyed literature, studies on similar substrates like allyl alcohol and other allyl ethers show that high selectivity for the linear product, 4-(methoxymethoxy)butanal, would be the expected outcome with appropriate ligand design. nih.gov
Table 2: General Regioselectivity in Rhodium-Catalyzed Hydroformylation of Terminal Olefins
| Olefin Substrate | Ligand Type | Typical n:iso Ratio |
| Propene | Unmodified Rh | ~3:1 to 4:1 |
| Propene | Triphenylphosphine | ~9:1 |
| 1-Pentene | Triphenylphosphine | High n-selectivity |
| Styrene | Diphosphinite | Tunable selectivity |
Note: This table illustrates the general regioselectivity trends in rhodium-catalyzed hydroformylation. Specific data for this compound is not provided due to its absence in the reviewed sources. researchgate.net
Iridium catalysts offer unique reactivity for the transformation of allylic compounds, distinct from palladium and rhodium. A significant application is the isomerization of allyl ethers to their corresponding (E)-propenyl ethers. This transformation is catalyzed by cationic iridium complexes, such as [Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆, and proceeds with high stereoselectivity, yielding predominantly the trans-isomer. nih.gov This reaction provides a valuable method for the synthesis of vinyl ethers, which are important building blocks in organic synthesis.
Iridium catalysts are also extensively used in asymmetric allylic substitution reactions. nih.gov Unlike palladium-catalyzed variants that typically yield linear products, iridium catalysts, particularly those bearing phosphoramidite (B1245037) ligands, favor the formation of branched, chiral products with high enantioselectivity. nih.gov These reactions can be performed with a wide range of carbon and heteroatom nucleophiles. The direct, enantioselective allylic etherification with aliphatic alcohols has been achieved using metallacyclic iridium catalysts, demonstrating the utility of this system for forming chiral ethers. wikipedia.org
Table 3: Iridium-Catalyzed Isomerization of Allyl Ethers
| Substrate | Catalyst | Solvent | Yield (%) | Stereoselectivity (trans:cis) |
| Allyl phenyl ether | [Ir(cod)(PMePh₂)₂]PF₆ | THF | ≥ 95 | ≥ 97:3 |
| Allyl methyl ether | [Ir(cod)(PMePh₂)₂]PF₆ | THF | ≥ 95 | ≥ 97:3 |
Note: This table shows representative data for the iridium-catalyzed isomerization of allyl ethers. While this compound is expected to undergo this transformation similarly, specific data was not available in the cited literature. nih.gov
Copper-catalyzed reactions are well-established for forming carbon-carbon and carbon-heteroatom bonds. In the context of allylic ethers, copper catalysts are particularly effective in cross-coupling reactions with organometallic reagents, such as Grignard reagents (RMgX). researchgate.net These reactions typically proceed via an Sₙ2' pathway, where the nucleophile attacks the double bond, leading to a migration of the double bond and displacement of the ether group. This provides access to allylated products that can be difficult to obtain otherwise.
While many copper-catalyzed allylic alkylations utilize allylic halides or carbonates, reactions with less reactive allylic ethers can also be achieved, often with the aid of a Lewis acid co-catalyst. beilstein-journals.org Copper catalysis is also central to the Ullmann condensation, a classic method for forming aryl ethers, though this is less directly applicable to the allylic system of this compound unless coupling with an aryl halide is intended. beilstein-journals.org
Table 4: Representative Copper-Catalyzed Allylic Substitution with Grignard Reagents
| Allylic Substrate | Grignard Reagent | Catalyst System | Regioselectivity (Sₙ2':Sₙ2) |
| Cinnamyl carbonate | MeMgBr | Cu-cellulose nano-catalyst | High |
| Allyl bromide | Allyl-MgBr | Cu(I)/Phosphoramidite | High |
Note: This table provides examples of copper-catalyzed allylic substitutions. Specific data for this compound was not found in the surveyed literature. beilstein-journals.orgresearchgate.net
Gold catalysis has emerged as a powerful tool for activating C-C multiple bonds towards nucleophilic attack. Gold(I) catalysts, in particular, are highly effective in promoting the hydroalkoxylation of allenes and alkynes, which can lead to the formation of allylic ethers. nih.govacs.orgorganic-chemistry.org For instance, the intermolecular hydroalkoxylation of allenes with alcohols, catalyzed by gold(I) complexes, proceeds with high regio- and stereoselectivity to afford (E)-allylic ethers. acs.org
Another significant application of gold catalysis is in intramolecular cyclization reactions. While direct cyclization of this compound itself is not common, derivatives containing both the this compound moiety and an alkyne or allene (B1206475) group can undergo gold-catalyzed cycloisomerization to form complex heterocyclic structures. sustech.edu.cnyoutube.com For example, gold catalysts can initiate the cyclization of allenyl acetals to yield cyclopentenone derivatives. sustech.edu.cn
Table 5: Gold(I)-Catalyzed Intermolecular Hydroalkoxylation of Allenes
| Allene Substrate | Alcohol | Catalyst System | Yield (%) | Regio/Stereoselectivity |
| 1-Phenyl-1,2-butadiene | 2-Phenylethanol | Au(I)-NHC / AgOTf | 96 | Single isomer |
| Phenylallene | Methanol (B129727) | Ph₃PAuNO₃ / H₂SO₄ | Good | High |
Note: This table illustrates the synthesis of allylic ethers via gold-catalyzed hydroalkoxylation of allenes, a reaction complementary to transformations of this compound. acs.orgorganic-chemistry.org
Lewis Acid and Brønsted Acid Catalysis
Lewis and Brønsted acids are fundamental catalysts in organic chemistry that can activate this compound towards various transformations. Lewis acids, by coordinating to the ether oxygen atoms, can facilitate nucleophilic substitution or rearrangement reactions. A notable example is the Lewis acid-catalyzed Claisen rearrangement. organic-chemistry.org The thermal Claisen rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound is a classic acs.orgacs.org-sigmatropic shift. rsc.orgnsf.gov The presence of a Lewis acid can significantly accelerate this process by coordinating to the vinyl ether oxygen, thereby lowering the activation energy. organic-chemistry.org While this compound is not a vinyl ether itself, it can be a precursor to substrates for such rearrangements.
Brønsted acids can catalyze the hydrolysis of the methoxymethyl (MOM) ether group, a common protecting group for alcohols. This deprotection is a critical step in many multi-step syntheses. The acid protonates the ether oxygen, making the methoxymethyl group a better leaving group, which is then displaced by water. Brønsted acids can also catalyze the addition of nucleophiles to the allyl double bond, proceeding via a carbocationic intermediate.
Table 6: Examples of Lewis Acid-Catalyzed Reactions Relevant to Allyl Ethers
| Reaction Type | Substrate Type | Lewis Acid Catalyst | General Outcome |
| Claisen Rearrangement | Allyl Vinyl Ether | Yb(OTf)₃, AlCl₃, TiCl₄ | Rate acceleration, high stereocontrol |
| Hetero-Diels-Alder | Aldehyde/Diene | Chiral Zn(II)/Mg(II) | Asymmetric induction, high yield |
Note: This table shows examples of Lewis acid catalysis in reactions related to the functionalities present in this compound. organic-chemistry.orgillinois.edunih.gov
Scandium Triflate Hydrate Catalysis
Scandium(III) triflate (Sc(OTf)₃) is a versatile and powerful Lewis acid catalyst utilized in a wide array of organic transformations. chemtube3d.com Its activity is attributed to the strong Lewis acidity and oxophilicity of the Sc³⁺ ion. organic-chemistry.org Unlike many other Lewis acids, Sc(OTf)₃ is stable in water, making it a more environmentally friendly and convenient catalyst for reactions that may involve or produce water. organic-chemistry.org
A notable application of scandium triflate is in the allylation of acetals and gem-diacetates using allyltrimethylsilane (B147118), which proceeds efficiently at room temperature to yield homoallyl ethers and acetates. researchgate.net This highlights its utility in forming carbon-carbon bonds, a fundamental process in organic synthesis.
Recent research has underscored the critical role of hydration in modulating the catalytic activity and selectivity of scandium triflate. In the diastereoselective allylation of a methoxymethyl (MOM)-protected 3-hydroxylhexanal, the hydrated form of scandium triflate was found to be essential for achieving high 1,3-anti-diastereoselectivity. researchgate.netchemrxiv.org The use of anhydrous Sc(OTf)₃ resulted in significantly lower diastereomeric control. researchgate.netchemrxiv.org This suggests that controlled hydration can temper the catalyst's reactivity, leading to enhanced stereochemical outcomes. researchgate.net The 1,3-anti-selectivity is rationalized through the Reetz chelate model of asymmetric induction. researchgate.netchemrxiv.org
The preparation of the hydrated scandium triflate catalyst involves adding water to a suspension of anhydrous scandium triflate in a solvent like diethyl ether, followed by stirring, removal of the solvent, and drying under reduced pressure. researchgate.net
Table 1: Effect of Scandium Triflate Hydration on Diastereoselective Allylation
| Catalyst | Diastereomeric Ratio (anti:syn) |
|---|---|
| Anhydrous Sc(OTf)₃ | 76:24 |
| Hydrated Sc(OTf)₃ | 94:6 |
Data sourced from studies on the allylation of MOM-protected 3-hydroxylhexanal. researchgate.netchemrxiv.org
Tin(IV) Porphyrin Catalysis
Tin(IV) porphyrin complexes have emerged as highly efficient catalysts for various organic reactions, including the formation of ether linkages. These catalysts are noted for their stability and the Lewis acidic nature of the central tin(IV) ion. lehigh.edu An electron-deficient tin(IV) porphyrin, such as tin(IV) tetraphenylporphyrinato trifluoromethanesulfonate (B1224126) ([SnIV(TPP)(OTf)₂]), has been demonstrated to be a potent catalyst for the methoxymethylation of a wide range of primary, secondary, and tertiary alcohols, as well as phenols, using formaldehyde (B43269) dimethyl acetal (B89532) (FDMA). researchgate.net This method is characterized by its efficiency, selectivity, short reaction times, and high yields. researchgate.net
The catalytic activity of tin(IV) porphyrins is influenced by the nature of the ligands attached to the porphyrin ring and the axial positions of the tin center. For instance, cationic tin(IV) porphyrins paired with tetracarbonyl cobaltate anions exhibit bifunctional catalytic reactivity. lehigh.edu The Lewis acidic tin-porphyrin center activates substrates like epoxides, while the cobalt carbonyl anion acts as the reactive species. lehigh.edu This dual activation mechanism allows for highly efficient transformations.
In the context of methoxymethyl ether synthesis, the high-valent tin(IV) porphyrin catalyst allows for the selective protection of alcohols. It can differentiate between primary, secondary, and tertiary alcohols, and even between alcohols and phenols, offering a significant advantage in the synthesis of complex molecules with multiple hydroxyl groups. researchgate.net
Table 2: Methoxymethylation of Alcohols and Phenols using Tin(IV) Porphyrin Catalyst
| Substrate | Product | Yield (%) |
|---|---|---|
| Primary Alcohol | Methoxymethyl Ether | High |
| Secondary Alcohol | Methoxymethyl Ether | High |
| Tertiary Alcohol | Methoxymethyl Ether | High |
| Phenol | Methoxymethyl Ether | High |
Illustrative yields based on the high efficiency reported for [SnIV(TPP)(OTf)₂] catalyzed reactions. researchgate.net
Other Metal Salt and Heterogeneous Catalysts (e.g., ZrCl₄, Ce(IV) salts, Fe(III)Cl, Zeolites)
A variety of other metal salts and heterogeneous catalysts are also effective in promoting reactions relevant to allyl ether chemistry.
Zirconium(IV) Chloride (ZrCl₄): This Lewis acid is an efficient catalyst for a range of transformations, including the preparation of methoxymethyl (MOM) ethers from alcohols using formaldehyde dimethyl acetal under solvent-free conditions at room temperature. researchgate.net ZrCl₄ also catalyzes the deprotection of MOM ethers, demonstrating its versatility in protection/deprotection strategies. researchgate.net Furthermore, it has been employed in epoxide ring-opening reactions and transesterification. beilstein-journals.orgacs.org
Cerium(IV) Salts: Cerium(IV) compounds, such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), are well-known oxidizing agents in organic synthesis. researchgate.net They are capable of participating in single-electron transfer reactions, generating radical intermediates that can lead to carbon-carbon and carbon-heteroatom bond formation. researchgate.net While specific applications in this compound synthesis are not extensively documented, CAN has been used to catalyze the Povarov reaction between anilines, aldehydes, and vinyl ethers to produce tetrahydroquinoline derivatives. The high reduction potential of Ce(IV) makes it a powerful oxidant for various functional groups.
Iron(III) Chloride (FeCl₃): As an inexpensive and readily available Lewis acid, iron(III) chloride has found broad application in organic synthesis. It effectively catalyzes the allylation of acetals with allyltrimethylsilane to produce homoallyl ethers in high yields. FeCl₃ is also a highly efficient catalyst for the acetal-ene reaction, which is a valuable method for synthesizing homoallylic ethers under mild conditions. This offers a more environmentally friendly alternative to catalysts based on heavy metals like tin.
Zeolites: Zeolites are crystalline aluminosilicates with well-defined microporous structures, acting as shape-selective, heterogeneous catalysts. Their acidic properties make them suitable for various organic transformations. In the context of allyl ether chemistry, zeolites like H-mordenite and Hβ have been shown to catalyze the Claisen rearrangement of allyl phenyl ether to 2-allylphenol. researchgate.net The reaction can be tuned to favor specific products by modifying the zeolite's properties, for instance, by substituting metal ions into the framework. researchgate.net Zeolites offer the advantages of being reusable and environmentally benign catalysts.
Organocatalysis in Allyl Ether Chemistry (e.g., Thiourea (B124793) Catalysis)
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry. Thiourea and its derivatives are prominent organocatalysts that operate through hydrogen bonding. The two N-H groups of the thiourea moiety can form a bidentate hydrogen bond with electrophiles, activating them towards nucleophilic attack.
Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (thiourea) and a Lewis basic site (e.g., an amine) within the same molecule, are particularly effective. These catalysts can simultaneously activate both the electrophile and the nucleophile, leading to highly efficient and stereoselective reactions. For example, bifunctional amine-thiourea organocatalysts have been successfully employed in the Morita–Baylis–Hillman reaction to produce valuable chiral allylic alcohols in high yields and enantioselectivities.
The key advantages of thiourea organocatalysis include mild, often near-neutral reaction conditions, tolerance to a wide range of functional groups, and the absence of toxic metals. The catalytic activity is driven by non-covalent interactions, which allows for catalysis without strong substrate binding that could lead to product inhibition.
Electrocatalysis in Organic Synthesis
Electrosynthesis represents a green and sustainable approach to organic reactions, often avoiding the need for harsh chemical reagents. In the context of ether synthesis, electrochemical methods have been developed for the methoxymethylation of alcohols and phenols to produce MOM ethers. This approach is considered a safer and more environmentally friendly alternative to traditional methods that use carcinogenic reagents like chloromethyl methyl ether (MOMCl). researchgate.net
The electrochemical methoxymethylation can be performed via anodic oxidation. For instance, the anodic decarboxylation of 2-aryloxy acetic acids and subsequent trapping of the resulting cation with methanol can yield aryl MOM ethers. researchgate.net This method has been shown to tolerate a wide range of substituents on the aromatic ring. researchgate.net Recent advancements have focused on developing continuous flow cell systems for electrosynthesis, which can overcome drawbacks of batch processes such as low current efficiency and the need for high concentrations of supporting electrolytes. This makes the electrochemical synthesis of methoxymethyl ethers a more viable and scalable green technology.
Comparative Studies and Advanced Structural Analysis
Comparison of Methoxymethyl Allyl Ether Reactivity with Related Ethers
The reactivity of this compound is significantly influenced by the interaction between the allyl group and the ether oxygen. Comparative studies with other ethers and allyl systems provide insight into its unique electronic and chemical properties.
Hydrogen abstraction is a critical reaction pathway for allyl compounds, often initiating polymerization or other radical-mediated transformations. nih.govnih.gov The presence of an ether oxygen adjacent to the allyl group, as in this compound, modifies the reactivity of the α-methylene C-H bonds.
Quantum chemistry studies comparing allyl ethers with analogous allyl systems (where the ether oxygen is replaced by a methylene (B1212753) group) reveal that allyl ethers are significantly more reactive towards hydrogen abstraction. nih.govnih.govfrontiersin.org This increased reactivity is attributed to several factors:
Lower Bond Dissociation Energy (BDE): The C-H bonds on the methylene group alpha to the ether oxygen are weaker. Calculations have shown the BDE for these hydrogens in allyl ether systems is lower than in comparable allyl systems, making them easier to break. researchgate.net
Favorable Reaction Energetics: The Gibbs free energy of reaction (ΔrG) for hydrogen abstraction from allyl ethers is considerably more negative than for corresponding allyl compounds. nih.govfrontiersin.org This indicates a stronger thermodynamic driving force for the reaction. frontiersin.org
Research using thioxanthone-based photoinitiators has quantified these differences, showing that allyl ether systems consistently exhibit greater reactivity in hydrogen atom transfer (HAT) processes. nih.govfrontiersin.org
| System | Relative Reactivity in HAT | Key Energetic Feature |
|---|---|---|
| Allyl Ether Systems | Higher | More negative ΔrG |
| Allyl Systems (non-ether) | Lower | Less negative ΔrG |
The electronic properties of this compound are governed by the interplay between the π-system of the double bond and the electronegative oxygen atoms. The ether oxygen atom alpha to the allyl group significantly influences the molecule's frontier molecular orbitals.
Electron Density: Allyl ether monomers possess a higher electron density compared to their non-ether allyl counterparts. frontiersin.org This is reflected in the highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy gap.
HOMO-LUMO Gap: A higher HOMO-LUMO energy gap is indicative of higher kinetic energy and greater chemical reactivity. nih.gov Studies have demonstrated that allyl ether monomers exhibit a larger HOMO-LUMO gap compared to analogous allyl compounds, which is consistent with their observed higher reactivity. nih.govresearchgate.net
These electronic features, combined with conformational effects, dictate the molecule's behavior in chemical reactions, such as sigmatropic rearrangements, where electronic and structural factors determine the preferred mechanistic pathway. rsc.org
Advanced Spectroscopic and Diffraction Techniques in Structural Elucidation
Determining the precise three-dimensional structure and dynamic behavior of molecules like this compound relies on sophisticated analytical methods. X-ray crystallography provides a static picture of the molecule in the solid state, while Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into its structure and dynamics in solution.
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a single crystal, a three-dimensional map of electron density can be generated. wikipedia.orgyoutube.com An atomic model is then fitted to this map, yielding precise information about bond lengths, bond angles, and torsional angles. wikipedia.org
For a derivative of this compound, a crystallographic study would provide an unambiguous determination of:
Molecular Conformation: The preferred spatial arrangement of the methoxymethyl and allyl groups in the solid state.
Intermolecular Interactions: Details of how molecules pack in the crystal lattice, revealing non-covalent interactions like hydrogen bonds or van der Waals forces. wikipedia.org
Absolute Configuration: For chiral molecules, X-ray crystallography is the primary method for determining the absolute stereochemistry. nih.gov
While obtaining a suitable crystal can be a rate-limiting step, the detailed structural information provided is invaluable for understanding structure-function relationships. nih.govnih.gov
NMR spectroscopy is a powerful technique for probing molecular structure and dynamics in solution. nih.govresearchgate.net It provides site-specific information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. nih.gov
For this compound, NMR provides characteristic signals that confirm its structure. thieme-connect.de
| Nucleus | Group | Typical Chemical Shift (δ) |
|---|---|---|
| ¹H | -O-CH₃ | ~3.3 ppm (singlet, 3H) |
| ¹H | -O-CH₂-O- | ~4.6 ppm (singlet, 2H) |
| ¹³C | -O-CH₃ | ~55 ppm |
| ¹³C | -O-CH₂-O- | ~96 ppm |
Note: Allyl group signals will also be present in their respective characteristic regions.
Beyond simple structure confirmation, NMR is uniquely suited for monitoring dynamic processes in real-time. researchgate.netchemrxiv.org By acquiring spectra over the course of a reaction, one can observe the disappearance of reactant signals and the appearance of product signals, providing detailed kinetic information. chemrxiv.org For this compound, NMR can be used to monitor conformational changes, binding events, or its cleavage from a protected alcohol, allowing for a detailed understanding of its behavior in the solution phase where most chemical reactions occur. nih.govnih.gov
Q & A
Q. What are the primary synthetic strategies for introducing methoxymethyl (MOM) and allyl ether protecting groups in carbohydrate chemistry?
Methoxymethyl (MOM) and allyl ethers are widely used as orthogonal protecting groups in carbohydrate synthesis. A common method involves the reaction of hydroxyl groups with chloromethyl methyl ether (for MOM) or allyl bromide in the presence of a base like sodium hydride . For example, thiourea-catalyzed glycosylation reactions tolerate MOM-protected donors, enabling high α-selectivity (>90%) in galactal-based systems . Allyl ethers are favored for their stability under acidic/basic conditions and selective cleavage via transition-metal catalysts (e.g., RhCl(PPh₃)₃) or oxidative methods .
Q. How can spectroscopic techniques differentiate methoxymethyl allyl ether from structurally similar ethers?
Key spectroscopic signatures include:
- NMR :
- ¹H NMR: Allyl protons appear as a multiplet at δ 5.1–5.9 ppm (CH₂=CH–), while MOM ethers show a singlet for the methoxymethyl group (OCH₂OCH₃) at δ 3.3–3.5 ppm .
- ¹³C NMR: The allyl carbons (CH₂=CH–) resonate at δ 115–125 ppm, and the MOM methyl group appears at δ 56–58 ppm .
- Mass Spectrometry : Allyl ethers fragment via allyl cleavage (e.g., m/z 81 for methylcyclopentadienyl ions in allyl methyl ether), while MOM ethers show losses of CH₃OCH₂– (45 Da) .
Advanced Research Questions
Q. What computational approaches are used to model the reaction pathways of allyl ethers in transition-metal-catalyzed systems?
Density functional theory (DFT) calculations are critical for mapping energy profiles. For instance, the association of allyl phenyl ether with Pd(0)(TFP)₂ involves a van der Waals complex (ΔH = –37.0 kJ/mol) before forming a π-complex. Entropic penalties at low concentrations favor reactant separation as the resting state . Computational studies also predict regioselectivity in allyl ether cleavage, guiding experimental catalyst selection (e.g., Rh vs. Pd) .
Q. How can conflicting data on the stability of MOM-protected intermediates in glycosylation reactions be resolved?
Discrepancies arise from steric hindrance or proximity to reactive groups. For example:
- MOM ethers at C-3 of galactal donors deactivate the alkene if adjacent to acetate groups, reducing glycosylation efficiency .
- In glucosamine derivatives, MOM protection at the 2-O-position avoids steric clashes, enabling stable intermediates for oligosaccharide synthesis .
Methodological resolution :
Conduct kinetic studies under varying temperatures and catalysts.
Use alternative protecting groups (e.g., benzyl or silyl ethers) for sterically hindered positions .
Q. What strategies optimize the pharmacological activity of methoxymethyl ether derivatives in receptor-binding studies?
Structure-activity relationship (SAR) studies reveal:
- Chain length : Ethyl ethers (e.g., compound 79 ) show 20-fold higher κ-opioid receptor (KOP) affinity than methyl derivatives. Longer chains (e.g., 80 , 81 ) reduce activity due to steric bulk .
- Substituents : Methoxymethyl groups (e.g., 85 ) enhance KOP affinity by improving hydrogen-bonding interactions compared to trimethylsilyl or benzyl ethers .
| Substituent | Example Compound | KOP Affinity (IC₅₀, nM) | Efficacy (% vs. Salvinorin A) |
|---|---|---|---|
| Methyl | 78 | 150 | 45 |
| Ethyl | 79 | 7.5 | 85 |
| Methoxymethyl | 85 | 2.1 | 95 |
| Data adapted from Prisinzano & Rothman (2008) . |
Methodological Challenges
Q. How do competing reactivity ratios affect copolymerization of allyl ethers with maleic anhydride?
In radical copolymerization, allyl alcohol polyoxyethylene ether (r₁ = 0.33) reacts faster than maleic anhydride (r₂ = 0.047), leading to blocky copolymers. This disparity arises from the allyl group’s tendency to undergo chain-transfer reactions, limiting propagation . Mitigation :
Q. What experimental precautions are required for handling this compound derivatives in toxicological studies?
- PPE : Wear NIOSH-approved respirators, nitrile gloves, and chemical goggles to prevent inhalation/skin contact .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates (e.g., allyl chlorides) .
- Waste disposal : Neutralize acidic/byproduct streams before disposal to prevent environmental contamination .
Data Contradiction Analysis
Q. Why do allyl ethers exhibit divergent cleavage rates under similar catalytic conditions?
Variability stems from:
- Catalyst choice : RhCl(PPh₃)₃ cleaves allyl ethers in 3 hours (93% yield), while PdCl₂ requires longer reaction times and higher temperatures .
- Substrate electronics : Electron-rich aryl allyl ethers (e.g., allyl phenyl ether) cleave faster than aliphatic analogs due to enhanced π-backbonding with metal catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
